molecular formula C19H21N3O4S2 B2970333 N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252886-04-6

N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2970333
CAS No.: 1252886-04-6
M. Wt: 419.51
InChI Key: FJALDWNTZNQZFM-UHFFFAOYSA-N
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Description

This product, N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS# 1252886-04-6), is a high-purity small molecule offered for research use. It belongs to the class of thienopyrimidines , a group of heterocyclic compounds recognized for their diverse and potent biological activities . Thienopyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery, with many analogs demonstrating potent activity against various cancer cell lines and specific oncogenes, making them valuable scaffolds in oncology research . The compound features a distinct molecular structure with a thieno[3,2-d]pyrimidin-4-one core substituted with a propyl group, linked via a sulfanyl acetamide chain to a 3,5-dimethoxyphenyl ring. It has a molecular formula of C 19 H 21 N 3 O 4 S 2 and a molecular weight of 419.51 g/mol . Key computed properties include a topological polar surface area of approximately 134 Ų and an XLogP3 value of 3.6, indicating its potential drug-likeness for research purposes . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound in various quantities to support their early-stage discovery efforts .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-4-6-22-18(24)17-15(5-7-27-17)21-19(22)28-11-16(23)20-12-8-13(25-2)10-14(9-12)26-3/h5,7-10H,4,6,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJALDWNTZNQZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article will explore its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The compound has the following molecular details:

PropertyValue
CAS Number 1252922-53-4
Molecular Formula C20_{20}H23_{23}N3_{3}O4_{4}S2_{2}
Molecular Weight 433.5 g/mol

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in antimicrobial and anticancer domains. The thieno[3,2-d]pyrimidine framework is known for its diverse pharmacological properties.

Antimicrobial Activity

A study on thienopyrimidinone derivatives demonstrated that compounds with similar structures showed promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) for these compounds was determined, revealing effective antibacterial action against both Gram-positive and Gram-negative bacteria. For instance, derivatives with an amido or imino side chain at position 3 were essential for their antimicrobial efficacy .

Anticancer Potential

The anticancer properties of compounds related to thieno[3,2-d]pyrimidines have been explored extensively. For example, certain derivatives have shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and others. The mechanism often involves inducing apoptosis and inhibiting cell proliferation. In vitro studies have indicated IC50 values in the micromolar range, suggesting a potent effect on tumor cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A series of thienopyrimidinone derivatives were synthesized and tested for antibacterial activity. Compounds with specific substitutions exhibited significant activity against strains like Escherichia coli and Staphylococcus aureus, with MIC values ranging from 10 to 50 µg/mL .
  • Cytotoxicity Studies :
    • In another study focusing on anticancer effects, various substituted thienopyrimidines were tested against different cancer cell lines. Compounds demonstrated IC50 values ranging from 20 µM to 100 µM, indicating varying degrees of effectiveness in inhibiting cell growth and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,2-d]pyrimidine Derivatives

N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide ()
  • Core Structure: Thieno[3,2-d]pyrimidin-4-one.
  • Substituents :
    • 3-(3-Methoxyphenylmethyl) group on the pyrimidine ring.
    • 2-Chloro-4-methylphenyl on the acetamide.
  • Molecular Weight : 486.0 g/mol (C₂₃H₂₀ClN₃O₃S₂).
  • Key Differences: The chloro and methyl groups on the phenyl ring may increase hydrophobicity and electron-withdrawing effects compared to the dimethoxyphenyl group in the target compound.

Benzofuro[3,2-d]pyrimidine Analog ()

N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
  • Core Structure: Benzofuro[3,2-d]pyrimidin-4-one (oxygen-containing fused ring vs. sulfur in thieno).
  • Substituents :
    • 3-Ethoxypropyl on the pyrimidine.
    • 3,5-Dimethoxyphenyl on the acetamide (same as the target compound).
  • The ethoxypropyl group may enhance solubility relative to the target’s propyl substituent .

1,3,4-Oxadiazole Derivatives ()

Examples include N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Compound 8t):

  • Core Structure: 1,3,4-Oxadiazole (non-fused heterocycle).
  • Substituents : Indol-3-ylmethyl and substituted phenyl groups.
  • Bioactivity : Tested for LOX, α-glucosidase, and BChE inhibition, with moderate activity reported .
  • Key Differences: The oxadiazole core lacks the fused aromatic system of thienopyrimidine, reducing planarity and likely altering binding modes. Sulfanyl acetamide groups are retained, suggesting shared pharmacophoric features.

Dihydropyrimidine Derivatives ()

2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Core Structure: Dihydropyrimidin-6-one (non-aromatic, partially saturated).
  • Substituents : Dichlorophenyl on the acetamide.
  • Spectral Data : $ ^1H $-NMR shows a singlet for NHCO at δ 10.10 and a methyl group at δ 2.19 .
  • Chlorine substituents increase electron-withdrawing effects compared to methoxy groups.

Structural and Functional Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Bioactivity
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-Propyl, 2-sulfanyl acetamide (3,5-dimethoxyphenyl) ~437 (estimated) N/A (data not provided)
N-(2-chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one 3-(3-Methoxyphenylmethyl), 2-sulfanyl acetamide (2-chloro-4-methylphenyl) 486.0 N/A (bioactivity not tested)
N-(3,5-dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Benzofuro[3,2-d]pyrimidin-4-one 3-Ethoxypropyl, 2-sulfanyl acetamide (3,5-dimethoxyphenyl) ~479 (estimated) N/A (bioactivity not tested)
N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Indol-3-ylmethyl, 2-sulfanyl acetamide (5-chloro-2-methylphenyl) 428.5 Moderate LOX inhibition (IC₅₀ ~20 µM)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one 4-Methyl, 2-sulfanyl acetamide (2,3-dichlorophenyl) 344.21 NMR-confirmed structure; bioactivity not reported

Key Research Findings and Trends

Heterocycle Impact: Thieno[3,2-d]pyrimidine and benzofuro analogs exhibit enhanced planarity compared to oxadiazole or dihydropyrimidine derivatives, favoring interactions with flat enzymatic active sites.

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in the target compound) may improve solubility and modulate electronic environments, whereas chloro groups () enhance lipophilicity and electron withdrawal .
  • Bulky substituents (e.g., 3-methoxyphenylmethyl in ) could sterically hinder target binding .

Bioactivity Potential: Sulfanyl acetamide moieties are conserved across multiple analogs (), suggesting a critical role in enzyme inhibition (e.g., LOX, BChE) .

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